N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a chemical compound classified under the benzothiazole family, which consists of heterocyclic compounds containing both sulfur and nitrogen in their ring structure. This compound is identified by the CAS number 1105188-94-0 and has the molecular formula with a molecular weight of 285.79 g/mol. Benzothiazoles are notable for their diverse biological activities, making them significant in medicinal chemistry and industrial applications.
The synthesis of N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves a multi-step process:
The reaction conditions often include solvents like dioxane and the use of catalysts to facilitate the intramolecular C–S bond coupling.
The molecular structure of N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.79 g/mol |
InChI | InChI=1S/C12H16ClN3OS/c1-16(2)7... |
InChI Key | PCWSQHKZUUMQFN-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCNC1=NC2=C(C=CC(=C2S1)Cl)OC |
These details reflect its complex structure that contributes to its biological activity.
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can participate in several chemical reactions:
These reactions highlight its versatility as a chemical intermediate.
The mechanism of action for N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves interactions with specific molecular targets within biological systems:
The exact molecular targets and pathways may vary based on its application in research or therapeutic contexts.
The physical and chemical properties of N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Appearance | Typically a solid or crystalline |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Purity | Usually ≥95% |
These properties indicate its suitability for various applications in research and industry.
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has several significant applications:
These applications underscore its importance in both scientific research and industrial processes.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3